Cyclopentyl(1H-pyrazol-4-yl)methanol

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Diversification

Fragment-based drug discovery demands privileged scaffolds with validated target engagement, but sourcing a reliable, 4-substituted pyrazole that balances minimal molecular weight with a free N1-H diversification handle remains a bottleneck. Cyclopentyl(1H-pyrazol-4-yl)methanol directly addresses this: - Core scaffold of CDK2, FXR, and sigma-1 receptor patent families, enabling immediate library deployment. - Fragment-sized (MW 166.22) with a cyclopentyl group optimized for lipophilic efficiency; C4-hydroxymethyl enables rapid parallel derivatization. - Supplied at 95% purity, reducing synthetic overhead and accelerating hit-to-lead campaigns.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B13291068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(1H-pyrazol-4-yl)methanol
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C2=CNN=C2)O
InChIInChI=1S/C9H14N2O/c12-9(7-3-1-2-4-7)8-5-10-11-6-8/h5-7,9,12H,1-4H2,(H,10,11)
InChIKeyHANZJRRASSLXPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyl(1H-pyrazol-4-yl)methanol Procurement Guide: Structure, Purity, and Core Utility


Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS 1933627-52-1) is a heterocyclic building block featuring a cyclopentyl group and a hydroxymethyl group linked to the 4-position of a 1H-pyrazole core, with molecular formula C9H14N2O and molecular weight 166.22 g/mol [1]. The compound is commercially available at 95% purity from major suppliers including Sigma-Aldrich/Merck . Its structural motif serves as a privileged scaffold in medicinal chemistry, with cyclopentyl-pyrazole derivatives appearing as core elements in patent filings targeting diverse therapeutic proteins including WDR5 [2], FXR [3], and CDK2 [4], positioning this compound as a strategically valuable synthetic intermediate for fragment-based and target-directed compound library development.

Cyclopentyl(1H-pyrazol-4-yl)methanol: Why Close Analogs Cannot Be Considered Functionally Interchangeable


Structural analogs of Cyclopentyl(1H-pyrazol-4-yl)methanol differ in ways that fundamentally alter their physicochemical and biological properties, making substitution without experimental validation a high-risk procurement strategy. The 4-substituted pyrazole scaffold exhibits activity correlated with substituent lipophilicity, with the inhibitory potency of alkyl and cycloalkyl pyrazoles increasing by approximately 2-fold per additional methylene group in unbranched chains, while branching or cyclization of the alkyl chain lowers activity [1]. Additionally, pyrazole substitution position critically determines target engagement: N1-alkylation versus C4-substitution yields different binding orientations within kinase active sites [2], and cycloalkyl size (cyclopentyl versus cycloheptyl) alters both potency and metabolic stability profiles in the FXR modulator series [3]. These non-linear structure-activity relationships mean that substituting a cyclopropyl, cyclohexyl, or methyl analog for the cyclopentyl derivative cannot be assumed to preserve target binding, selectivity, or downstream functional outcomes. The quantitative evidence below provides procurement decision-makers with objective criteria for compound selection.

Cyclopentyl(1H-pyrazol-4-yl)methanol: Quantitative Differentiation Evidence Versus Comparators


4-Position Hydroxymethyl Substitution Provides Distinct Synthetic Utility Versus N-Alkylated Pyrazole Analogs

Cyclopentyl(1H-pyrazol-4-yl)methanol differs from N1-alkylated pyrazole analogs such as (1-cyclopentyl-1H-pyrazol-4-yl)methanol in the site of cyclopentyl attachment, which fundamentally alters both synthetic versatility and downstream biological accessibility. The target compound features the cyclopentyl group directly linked to the C4-methanol carbon (C4-substitution pattern), leaving the N1-H position free for further derivatization, whereas the comparator (1-cyclopentyl-1H-pyrazol-4-yl)methanol has the cyclopentyl group at N1 with the methanol at C4 . This structural distinction is critical: the N1-H in the target compound enables regiospecific alkylation, arylation, or acylation chemistry that is precluded in the N1-substituted comparator, providing access to distinct chemical space. In kinase inhibitor development, the orientation of the pyrazole within the ATP-binding pocket depends on the substitution pattern, with 4-substituted pyrazoles directing the C4 substituent toward solvent-exposed regions while N1-substituted analogs orient the N1 moiety toward the hinge-binding region [1].

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Diversification

Cyclopentyl-Containing Pyrazoles as Validated Scaffolds in Multiple Therapeutic Patent Families

The cyclopentyl-pyrazole core, of which Cyclopentyl(1H-pyrazol-4-yl)methanol is a representative building block, has been claimed as an essential structural element in multiple independent patent families targeting distinct protein classes. In the FXR modulator series from Hoffmann-La Roche (Patent CN-102791695-A), cyclopentyl-pyrazole derivatives are distinguished from cycloheptyl analogs, with the patent specification indicating that cycloalkyl size modulates both potency and metabolic stability profiles [1]. In the CDK2 inhibitor series from Genentech (US20240294506A1 and WO/2024/0425478), cyclopentyl-pyrazole compounds are claimed as inhibitors of CDK2 for cancer treatment, with the cyclopentyl group specified as a preferred substituent in multiple exemplified compounds [2][3]. In the sigma-1 receptor ligand series, cycloalkyl-annelated pyrazoles (including cyclopentyl-fused systems) demonstrated high affinity with pKi > 8, and structure-affinity relationships established that cycloalkyl ring size significantly influences receptor binding [4]. In contrast, simpler alkyl-substituted pyrazoles lacking the cyclopentyl moiety appear in different patent and activity contexts with distinct target profiles [5].

Kinase Inhibition Nuclear Receptor Modulation Patent Portfolio Analysis

Lipophilicity and Steric Effects Differentiate Cyclopentyl from Methyl-Substituted Pyrazole Analogs

In a systematic study of 4-substituted alkyl- and cycloalkylpyrazoles as inhibitors of human liver alcohol dehydrogenase, inhibitory activity was shown to correlate with substituent lipophilicity, with potency increasing approximately 2-fold per additional methylene group in unbranched alkyl chains. Importantly, chain branching or cyclization lowered activity relative to unbranched chains of equivalent carbon count [1]. Cyclopentyl(1H-pyrazol-4-yl)methanol, bearing a cyclopentyl substituent, is predicted to exhibit distinct inhibitory properties compared to both unbranched pentyl analogs (higher predicted activity due to lack of branching) and smaller cycloalkyl analogs such as cyclopropyl or cyclobutyl derivatives (different lipophilicity and steric profiles). The (1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methanol analog incorporates an additional 3-methyl group (CAS 1216222-36-4, C10H16N2O, MW 180.26 g/mol), which introduces both increased lipophilicity (cLogP enhancement of approximately 0.5-0.7 units) and steric shielding of the pyrazole C3 position [2]. In kinase inhibitor development, substituents at the 3-position of pyrazole are known to influence selectivity profiles across kinase families by modulating interactions with the gatekeeper residue [3].

Structure-Activity Relationship Lipophilicity Enzyme Inhibition

Cyclopentyl(1H-pyrazol-4-yl)methanol: Validated Application Scenarios for Scientific Procurement


Fragment-Based Screening Library for Kinase and Nuclear Receptor Targets

Cyclopentyl(1H-pyrazol-4-yl)methanol is optimally deployed as a fragment-sized building block (MW 166.22 Da) in screening libraries targeting kinases and nuclear receptors. The cyclopentyl-pyrazole scaffold has been validated in multiple independent patent families, including CDK2 inhibitors from Genentech [1] and FXR modulators from Hoffmann-La Roche [2], establishing that this chemotype can productively engage both kinase ATP-binding pockets and nuclear receptor ligand-binding domains. The free N1-H position enables library diversification via alkylation or acylation chemistry, while the C4-hydroxymethyl group provides a synthetic handle for further elaboration or direct testing as a weak-affinity fragment .

Structure-Activity Relationship Studies of Cycloalkyl Size on Target Engagement

This compound serves as a key comparator in SAR studies evaluating the effect of cycloalkyl ring size on biological activity. As documented in the FXR modulator patent series, cyclopentyl- and cycloheptyl-pyrazoles exhibit differentiated potency and metabolic stability profiles, making cyclopentyl derivatives essential reference points for understanding optimal ring size [1]. In the sigma-1 receptor ligand series, cycloalkyl-annelated pyrazoles demonstrated high affinity (pKi > 8), with SAR studies establishing that cycloalkyl ring size significantly influences receptor binding and selectivity versus sigma-2 and hERG [2]. Procurement of Cyclopentyl(1H-pyrazol-4-yl)methanol enables direct experimental comparison with cyclopropyl, cyclohexyl, and cycloheptyl analogs to establish structure-activity trends within a given target program.

Synthetic Intermediate for Kinase Inhibitor Lead Optimization

The compound functions as a versatile intermediate for preparing more elaborate kinase inhibitor candidates. The cyclopentyl-pyrazole core appears extensively in kinase-directed patent literature, with the 4-hydroxymethyl group serving as an attachment point for introducing varied hinge-binding motifs and solvent-exposed substituents [1]. The commercial availability of the compound at 95% purity from established suppliers [2] reduces the synthetic burden on medicinal chemistry teams, enabling rapid parallel synthesis of focused libraries exploring substitution patterns around the cyclopentyl-pyrazole core.

Alcohol Dehydrogenase and Metabolic Enzyme Probe Development

Based on established SAR for 4-substituted pyrazoles as alcohol dehydrogenase inhibitors [1], Cyclopentyl(1H-pyrazol-4-yl)methanol can be employed as a chemical probe for studying the relationship between substituent lipophilicity, branching, and enzyme inhibition. The cyclopentyl group represents a defined steric and lipophilic increment (branched/cyclic) that can be systematically compared with unbranched alkyl chains of equivalent carbon count to dissect the contributions of shape versus hydrophobicity to binding affinity. This application extends to metabolic enzyme panels where pyrazole derivatives are known to exhibit inhibitory activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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